

# Application Note: 8-Epitacrolimus Reference Standard for Quality Control

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## Compound of Interest

Compound Name: 8-Epitacrolimus

CAS No.: 129212-35-7

Cat. No.: B1141324

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## Executive Summary & Strategic Context

In the development of Tacrolimus (FK506) formulations, **8-Epitacrolimus** (USP: Tacrolimus 8-epimer; EP: Impurity D) represents a critical quality attribute.[1][2][3] Unlike process impurities derived from fermentation side-reactions, **8-Epitacrolimus** is primarily a degradation product formed via thermodynamic equilibration.[2][3]

This guide moves beyond standard monograph descriptions to address the central analytical paradox of Tacrolimus QC: The Rotamer-Stability Conflict.

- **The Conflict:** Tacrolimus exists as interconverting rotamers (cis/trans amide bond). To achieve sharp, integrable peaks in HPLC, column temperatures of 50°C–60°C are required to coalesce these rotamers.[1][2][3]
- **The Risk:** **8-Epitacrolimus** is thermally generated via C-8 epimerization.[2][3] High column temperatures can induce the very impurity you are attempting to measure, leading to false-positive OOS (Out of Specification) results.[1]

This protocol provides a self-validating workflow to quantify **8-Epitacrolimus** accurately while mitigating on-column degradation.[1][2][3]

## Chemical Identity & Mechanism of Formation[4]

## The Molecule

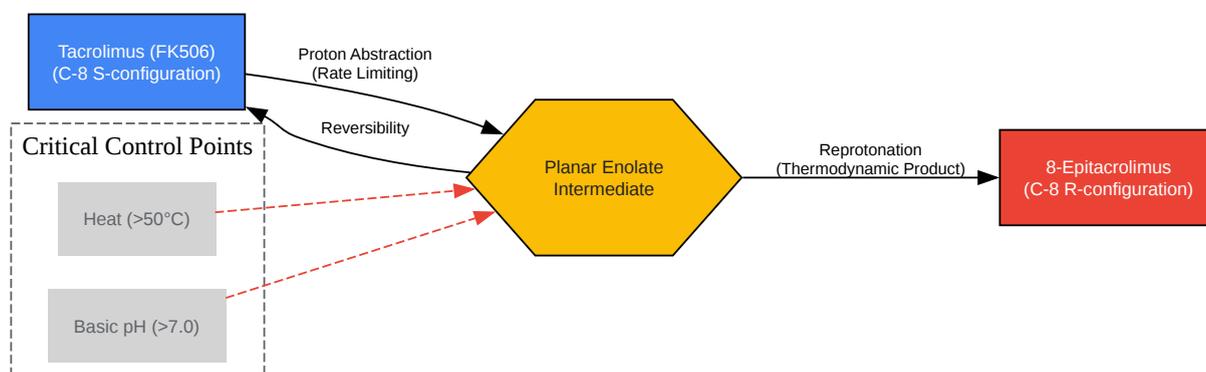
- Common Name: **8-Epitacrolimus**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- USP Designation: Tacrolimus 8-epimer[\[1\]](#)[\[2\]](#)[\[3\]](#)
- EP Designation: Tacrolimus Monohydrate Impurity D[\[1\]](#)[\[3\]](#)
- CAS Number: 129212-35-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Molecular Formula: C<sub>44</sub>H<sub>69</sub>NO<sub>12</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 804.02 g/mol [\[1\]](#)[\[2\]](#)

## Mechanism: C-8 Epimerization

The formation of **8-Epitacrolimus** is not a random hydrolysis but a specific stereochemical inversion at Carbon-8.[\[2\]](#)[\[3\]](#) This position is alpha to a carbonyl group, making the proton acidic.[\[1\]](#)[\[2\]](#) Under basic conditions or elevated thermal stress, the C-8 proton is abstracted, forming a planar enolate intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#) Reprotonation can occur from the opposite face, yielding the 8-epimer.[\[2\]](#)

## Pathway Visualization

The following diagram illustrates the degradation pathway and the critical control points (Temperature, pH) required to prevent it during analysis.



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Caption: Figure 1. Mechanism of C-8 epimerization. High temperature and basic pH drive the equilibrium toward the stable **8-Epitacrolimus** form.

## Analytical Strategy: The "Cold-Prep, Hot-Run" Protocol

To resolve the rotamer/stability conflict, we utilize a strategy that minimizes the time the sample spends at high temperature. The sample is prepared and stored cold, then injected onto a heated column where the residence time is short enough to prevent significant on-column epimerization.[2]

## Reference Standard Handling

- Storage: -20°C (Critical). The standard is hygroscopic and thermally labile.
- Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
- Solvent Choice: Use Acetonitrile (ACN) rather than Methanol.[1] Tacrolimus is more stable in ACN; Methanol can promote solvolysis and transesterification.[2]

## HPLC/UHPLC Conditions

This method is adapted from USP/EP monographs but optimized for impurity profiling.[2]

Parameter	Specification	Rationale
Column	C18 (L1), 150 x 4.6 mm, 3-5 µm (e.g., Kromasil 100-5 C18 or equivalent)	High carbon load required for retention of hydrophobic macrolides.[1][2][3]
Mobile Phase	Acetonitrile : Water : Phosphoric Acid (85%) Ratio: 60 : 40 : 0.1 (Isocratic)	Acidic pH (~2.[1]5) suppresses enolate formation. High organic content elutes hydrophobic impurities.[2]
Flow Rate	1.0 - 1.2 mL/min	Optimized for backpressure and resolution.[2][3]
Column Temp	50°C ± 2°C	CRITICAL: High enough to coalesce rotamers, low enough to minimize in-situ epimerization.[1][2][3]
Autosampler	5°C	Keeps sample stable prior to injection.[1]
Detection	UV @ 210 nm	Macrolides lack strong chromophores; detection relies on the carbonyl backbone.
Run Time	~25 minutes	Ensure elution of late-eluting impurities (e.g., Tacrolimus Diene).

## System Suitability & Acceptance Criteria

Before analyzing samples, you must validate the system's ability to distinguish the 8-epimer from the parent peak.[2]

- Resolution Solution: Prepare a mixture of Tacrolimus and **8-Epitacrolimus** (or use a spiked sample).

- Requirement: Resolution (Rs) between Tacrolimus and **8-Epitacrolimus** > 1.5.[3]
- Sensitivity Check: Inject a standard at the Reporting Threshold (0.05%).
  - Requirement: Signal-to-Noise (S/N) > 10.[1][2][3]
- Tailing Factor: < 1.5 for the Tacrolimus peak (indicates successful rotamer coalescence).

## Step-by-Step Experimental Protocol

### Preparation of Standard Solutions

Stock Solution (0.1 mg/mL):

- Accurately weigh 1.0 mg of **8-Epitacrolimus** Reference Standard into a 10 mL volumetric flask.
- Dissolve in 5 mL of Acetonitrile. Sonicate briefly (max 30 seconds) if needed.
- Dilute to volume with Water. (Final solvent ratio ACN:Water 50:50).[6]
- Store immediately at 5°C.

System Suitability Solution:

- Prepare a Tacrolimus solution (1.0 mg/mL).
- Spike with **8-Epitacrolimus** Stock Solution to achieve a concentration of 0.5% relative to Tacrolimus.[2]

### Sample Preparation (Drug Product)

- Extraction: Weigh powder equivalent to 5 mg Tacrolimus.
- Solvent Addition: Add 5 mL Acetonitrile. Vortex vigorously for 2 minutes.[2]
- Clarification: Centrifuge at 4000 rpm for 5 minutes at 4°C.
- Dilution: Transfer supernatant to a volumetric flask. Add Water to reach 50:50 ACN:Water ratio.[2][6]

- Filtration: Filter through a 0.22 µm PTFE filter. Discard the first 1 mL of filtrate (prevents adsorption losses).

## Data Analysis & Calculation

**8-Epitacrolimus** typically elutes before Tacrolimus (Relative Retention Time ~0.85 - 0.90, dependent on exact column chemistry).[1][2][3]

Calculation Formula:

[1][3]

- : Peak response of **8-Epitacrolimus** in sample.[2][3]
- : Peak response of **8-Epitacrolimus** in standard.
- : Concentration of standard (mg/mL).
- : Concentration of sample (mg/mL).
- : Purity of the Reference Standard (decimal).

## Troubleshooting & Expert Insights

### The "Ghost" Epimer

Observation: You observe **8-Epitacrolimus** in your standard injection where it shouldn't be.[2]

Cause: On-column degradation. Test: Inject the standard at 40°C, 50°C, and 60°C. If the 8-epimer peak area increases linearly with temperature, it is being formed during the analysis.[1]

[2][3] Solution: Lower column temperature to 50°C. If peak splitting (rotamers) occurs, increase flow rate slightly to sharpen peaks rather than increasing temperature.

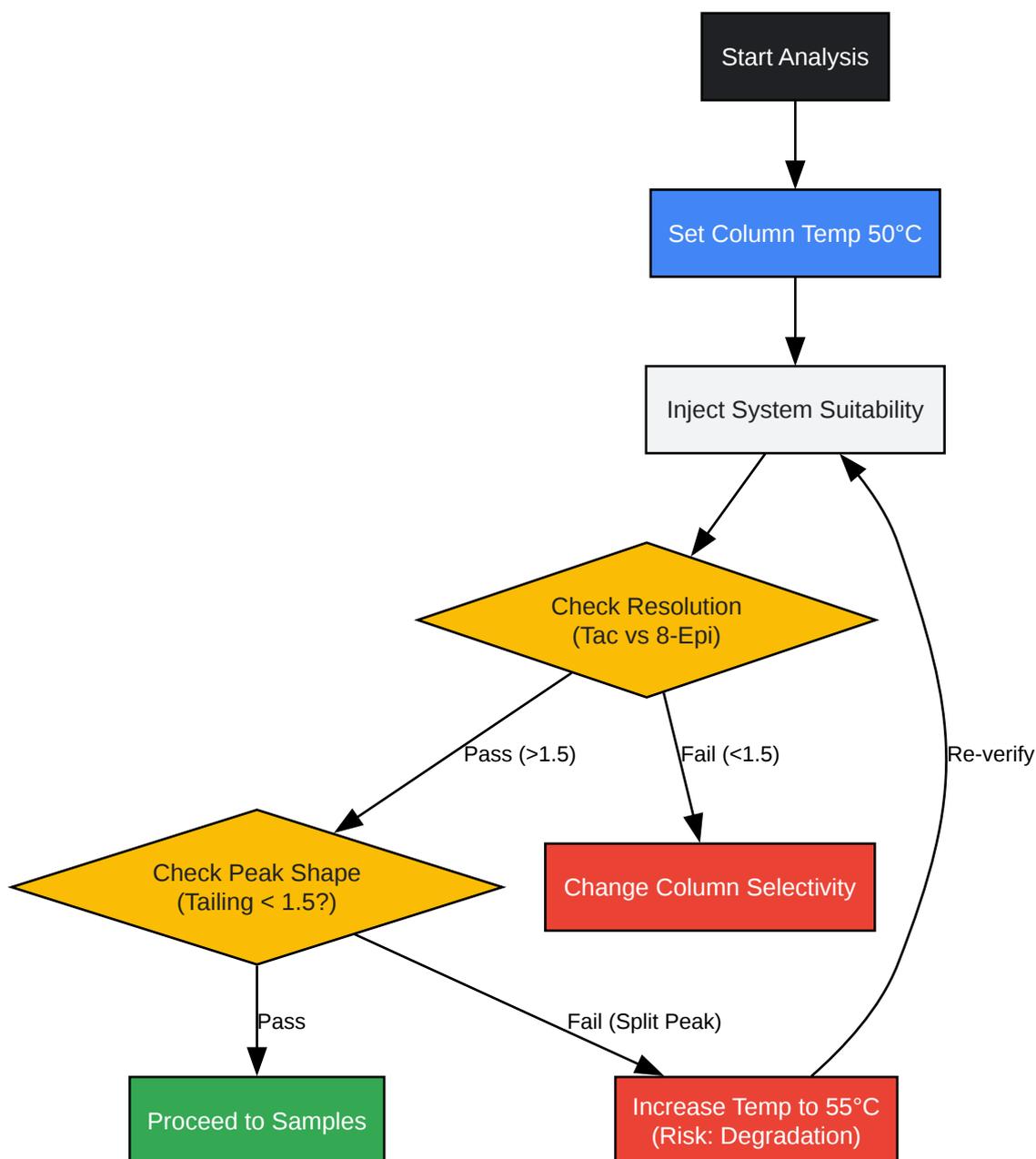
### Peak Splitting

Observation: The Tacrolimus main peak appears as a doublet or has a "shoulder." Cause: Incomplete coalescence of cis/trans rotamers. Solution: Ensure the column oven is calibrated.

A true 50°C is usually sufficient.[2] If using a UHPLC with a small heat exchanger, ensure the mobile phase is adequately pre-heated before entering the column.

## Workflow Visualization

The following flowchart outlines the decision process for method optimization.



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Caption: Figure 2. Decision tree for balancing peak shape (rotamers) and resolution (epimers).

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- Skytte, D. M., et al. (2010). "Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug."<sup>[1]</sup><sup>[2]</sup><sup>[7]</sup> Journal of Natural Products, 73(4), 776-779.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[7]</sup> (Describes the structure and X-ray diffraction of **8-Epitacrolimus**). Available at: [\[Link\]](#)<sup>[1]</sup><sup>[3]</sup>
- Namiki, Y., et al. (1995). "Tautomeric phenomenon of a novel potent immunosuppressant, FK506, in solution."<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Journal of Antibiotics, 46(7), 1149-1155.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> (Foundational work on Tacrolimus rotamers).
- PubChem.Tacrolimus anhydrous 8-epimer (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)<sup>[1]</sup><sup>[3]</sup>

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## Sources

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